molecular formula C17H18BNO2 B1403284 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthonitrile CAS No. 1352794-90-1

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthonitrile

Cat. No.: B1403284
CAS No.: 1352794-90-1
M. Wt: 279.1 g/mol
InChI Key: ASVBKJRSNMSCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthonitrile” is an organic compound that contains borate and sulfonamide groups . The compound has a molecular weight of 324.3 .

Scientific Research Applications

Plastic Scintillators and Polymethyl Methacrylate

Research on plastic scintillators based on polymethyl methacrylate (PMMA) indicates the exploration of various luminescent dyes, including naphthalene derivatives, to enhance scintillation properties. These studies focus on improving the scintillation efficiency, optical transparency, and stability of materials under thermal, light, and radiation conditions. Naphthalene derivatives, due to their aromatic structure, play a crucial role in the development of advanced scintillating materials for radiation detection and optical applications (Salimgareeva & Kolesov, 2005).

Organic Thermoelectric Materials

Poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials represent a significant area of research, with naphthalene derivatives potentially serving as functional components in these systems. The study of PEDOT and its composites aims to optimize thermoelectric properties, such as electrical conductivity and thermal power, for energy conversion applications. Research into enhancing the figure-of-merit (ZT) of PEDOT-based materials reflects the broader interest in developing efficient organic thermoelectric materials for applications ranging from power generation to cooling technologies (Yue & Xu, 2012).

Environmental Pollutants and Human Exposure

Studies on polychlorinated naphthalenes (PCNs) address the environmental and health implications of these pollutants, which share structural similarities with naphthalene derivatives. PCNs, with their varied chlorine substitution patterns, exhibit toxicity mechanisms akin to other well-known environmental contaminants. Research underscores the necessity for comprehensive assessments of human exposure to PCNs through dietary intake and other pathways, pointing to the broader concerns regarding the environmental persistence and toxicological profiles of naphthalene-based compounds (Domingo, 2004).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BNO2/c1-16(2)17(3,4)21-18(20-16)15-10-9-12(11-19)13-7-5-6-8-14(13)15/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVBKJRSNMSCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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